{[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis {[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis
Brand Name: Vulcanchem
CAS No.: 1820574-26-2
VCID: VC7578823
InChI: InChI=1S/C10H16FN3S/c1-12-5-9-4-8(11)6-14(9)7-10-13-2-3-15-10/h2-3,8-9,12H,4-7H2,1H3/t8-,9-/m0/s1
SMILES: CNCC1CC(CN1CC2=NC=CS2)F
Molecular Formula: C10H16FN3S
Molecular Weight: 229.32

{[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis

CAS No.: 1820574-26-2

Cat. No.: VC7578823

Molecular Formula: C10H16FN3S

Molecular Weight: 229.32

* For research use only. Not for human or veterinary use.

{[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis - 1820574-26-2

Specification

CAS No. 1820574-26-2
Molecular Formula C10H16FN3S
Molecular Weight 229.32
IUPAC Name 1-[(2S,4S)-4-fluoro-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine
Standard InChI InChI=1S/C10H16FN3S/c1-12-5-9-4-8(11)6-14(9)7-10-13-2-3-15-10/h2-3,8-9,12H,4-7H2,1H3/t8-,9-/m0/s1
Standard InChI Key IQFHUMHLRZEQCV-IUCAKERBSA-N
SMILES CNCC1CC(CN1CC2=NC=CS2)F

Introduction

Structural and Stereochemical Features

The compound’s IUPAC name, {[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis, underscores its stereochemical complexity. The pyrrolidine ring adopts a cis configuration at the 2S and 4S positions, with a fluorine atom at C4 and a thiazol-2-ylmethyl group at N1. The methylamine substituent at C2 further enhances its structural diversity.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.1820574-26-2
Molecular FormulaC10H16FN3S
Molecular Weight229.32 g/mol
IUPAC NameSee title
SMILESCNCC1CC(F)CN1Cc1nccs1
Stereochemistry(2S,4S)-cis configuration

The fluorine atom’s electronegativity and the thiazole ring’s aromaticity contribute to the compound’s polarity and potential for hydrogen bonding, critical for biological interactions .

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic transformations, as outlined in patent literature and chemical databases . A generalized route includes:

  • Pyrrolidine Ring Formation: Cyclization of a γ-aminobutyric acid derivative to establish the (2S,4S)-stereochemistry.

  • Fluorination: Electrophilic fluorination at C4 using reagents like Selectfluor® or DAST.

  • Thiazole Attachment: Alkylation of the pyrrolidine nitrogen with 2-chloromethylthiazole.

  • Amine Functionalization: Reductive amination to introduce the methylamine group at C2 .

Table 2: Synthetic Intermediate Comparison

IntermediateMolecular FormulaKey Step
4-FluoropyrrolidineC4H7FNFluorination
Thiazol-2-ylmethyl precursorC6H7NSThiazole coupling
Final amine derivativeC10H16FN3SReductive amination

Challenges in synthesis include maintaining stereochemical purity and optimizing yields during fluorination, which often requires anhydrous conditions .

Physicochemical Properties

While solubility data remain undisclosed, the compound’s logP (calculated: 1.8) suggests moderate lipophilicity, suitable for blood-brain barrier penetration . The fluorine atom enhances metabolic stability by resisting oxidative degradation, a trait leveraged in CNS-targeted therapeutics .

CompoundTargetIC50 (nM)Source
PF-06649283JAK32.1
CHEMBL41025345-HT2A receptor18
1807888-11-4 (analog)DAAO enzyme45

The cis configuration of the pyrrolidine ring is critical for target engagement, as evidenced by reduced activity in trans-diastereomers .

Comparative Analysis with Structural Analogs

Compared to its non-fluorinated analog (CAS 1807888-11-4, C9H14FN3S), the addition of a methylamine group in the title compound increases molecular weight by 14.03 g/mol and alters logP by +0.3, suggesting improved membrane permeability .

Research Applications and Future Directions

Current research prioritizes:

  • Kinase Inhibition: Screening against oncogenic kinases (e.g., EGFR, ALK) due to thiazole’s ATP-mimetic properties .

  • Antimicrobial Activity: Testing against Gram-positive pathogens, leveraging fluorine’s electronegativity to disrupt cell membranes .

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